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Comprehensive Spectroscopic Profiling: (2-
Chlorophenyl)(3,4-
dimethoxyphenyl)methanone[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

(2-Chlorophenyl)(3,4-
Compound Name:
dimethoxyphenyl)methanone

CAS No.: 34702-00-6

\ J

Chemical Identity & Structural Significance

This compound represents a non-symmetric benzophenone featuring a steric "twist" induced by
the ortho-chloro substituent.[1] This structural feature decouples the two aromatic rings slightly,
influencing its UV-Vis absorption maximum and carbonyl reactivity compared to planar analogs.
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Chemical Name

(2-Chlorophenyl)(3,4-
dimethoxyphenyl)methanone

CAS Number

34702-00-6

Synonyms

2-Chloro-3',4'-dimethoxybenzophenone; 2-
Chlorobenzoylveratrole

Molecular Formula

C15H13CIO3

Molecular Weight

276.72 g/mol

Monoisotopic Mass

276.0553 (35Cl)

o Precursor for morpholine fungicides;
Key Application ] o
pharmacophore in tubulin inhibitors.[1]

Synthesis & Impurity Profile (Context for
Spectroscopy)

Understanding the synthesis is critical for interpreting spectroscopic background noise
(impurities). The standard industrial route involves Friedel-Crafts Acylation.[1]

Reaction: 2-Chlorobenzoyl chloride + 1,2-Dimethoxybenzene (Veratrole)

Product.[1]

Synthesis Workflow & Regiochemistry (DOT
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Caption: Friedel-Crafts acylation pathway showing the regioselective preference for the 4-
position of veratrole, yielding the 3,4-dimethoxy substitution pattern.[1]

Spectroscopic Characterization
A. Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the acylium ions generated via
-cleavage.[1]
e Molecular lon (
): Distinct cluster at m/z 276 and 278 in a 3:1 ratio, characteristic of a single Chlorine atom (
Cl/
Cl).

o Base Peak (Predicted):m/z 165 (3,4-Dimethoxybenzoyl cation). The electron-donating
methoxy groups stabilize this fragment more effectively than the chlorophenyl group
stabilizes the 2-chlorobenzoyl cation.[1]

o Key Fragments:
o m/z 139/141: 2-Chlorobenzoyl cation (
)[1]
o m/z 111/113: 2-Chlorophenyl cation (

) — formed by CO loss from m/z 139.[1]

o m/z 137: 3,4-Dimethoxybenzene radical cation (less common).

B. Infrared Spectroscopy (IR)[2][3]

e Carbonyl (

):1655-1665 cm~1.
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o Note: This is slightly higher than unsubstituted benzophenone (~1650 cm~1) due to the
ortho-chloro group forcing the ring out of planarity, reducing

-conjugation with the carbonyl.[1]
e Ether (
): Strong bands at 1260 cm~* and 1020 cm~1 (Aryl alkyl ether asymmetric/symmetric stretch).
e Aromatic (
): 1580-1600 cm~1.
e C-CI Stretch: 740-760 cm~1 (Strong band).[1]

C. Nuclear Magnetic Resonance (NMR)

The NMR data reflects the asymmetry of the molecule. The ortho-chloro ring (Ring A) exhibits
an ABCD splitting pattern, while the dimethoxy ring (Ring B) shows an ABX pattern.

'H NMR Data (400 MHz, CDCls)
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13C NMR Data (100 MHz, CDCls)
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Caption: Logical assignment of NMR shifts based on electronic shielding/deshielding effects of
Chloro (EWG) and Methoxy (EDG) substituents.

Experimental Protocols for Validation
Protocol 1: Purity Assessment via HPLC[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pum).

o Mobile Phase:
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o A:0.1% Phosphoric acid in Water.[1]
o B: Acetonitrile.[1]

e Gradient: 0-2 min (10% B), 2-15 min (10%
90% B), 15-20 min (90% B).

e Detection: UV at 254 nm.[1]

o Expected Retention Time: The target molecule is lipophilic; expect elution at ~12-14 minutes
(depending on flow rate, typically 1.0 mL/min).

Protocol 2: Recrystallization (Purification)

If the crude product contains the 2,3-dimethoxy isomer (impurity):

Dissolve crude solid in minimum hot Ethanol (95%).

Allow to cool slowly to room temperature.

The 3,4-isomer (CAS 34702-00-6) typically crystallizes as white needles/prisms due to better
packing symmetry compared to the 2,3-isomer.[1]

Filter and wash with cold ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

